molecular formula C18H22N2O B15276465 4-((4-Benzylpiperazin-2-yl)methyl)phenol

4-((4-Benzylpiperazin-2-yl)methyl)phenol

Cat. No.: B15276465
M. Wt: 282.4 g/mol
InChI Key: QUXNYTQAFRVPTL-UHFFFAOYSA-N
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Description

4-((4-Benzylpiperazin-2-yl)methyl)phenol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Benzylpiperazin-2-yl)methyl)phenol typically involves the reductive amination of 4-benzylpiperazine with a suitable aldehyde or ketone. One common method is the reaction of 4-benzylpiperazine with 4-hydroxybenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Benzylpiperazin-2-yl)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzylpiperazine derivatives.

Scientific Research Applications

4-((4-Benzylpiperazin-2-yl)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Benzylpiperazin-2-yl)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Benzylpiperazin-2-yl)methyl)phenol is unique due to its specific structure, which combines a phenolic group with a benzylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

4-[(4-benzylpiperazin-2-yl)methyl]phenol

InChI

InChI=1S/C18H22N2O/c21-18-8-6-15(7-9-18)12-17-14-20(11-10-19-17)13-16-4-2-1-3-5-16/h1-9,17,19,21H,10-14H2

InChI Key

QUXNYTQAFRVPTL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3

Origin of Product

United States

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